Penta-Substituted Scaffold Uniqueness vs. Common Analogs
The target compound is the only commercially cataloged pyrimidine-5-carboxylic acid that simultaneously incorporates –OCH₃ at C4, –SCH₃ at C2, and –CF₃ at C6. The closest stocked analogs lack at least one of these three substituents. For example, 2-(methylthio)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS 149771-17-5) lacks the 4-methoxy group, while 4-methoxy-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester (CAS 745786-30-5) replaces –SCH₃ with –CF₃ at C2 and lacks the free carboxylic acid . The target compound's penta-substitution pattern provides three distinct synthetic handles (carboxylic acid for amide coupling, methylsulfanyl for oxidation to sulfone/sulfoxide, and methoxy for demethylation) within a single building block, a versatility not available from any single comparator .
| Evidence Dimension | Number and identity of non-hydrogen substituents on the pyrimidine ring |
|---|---|
| Target Compound Data | 5 substituents: 4-OCH₃, 2-SCH₃, 5-COOH, 6-CF₃, plus ring atoms (CAS 1186404-89-6) |
| Comparator Or Baseline | Comparator A: 2-SCH₃, 4-CF₃, 5-COOH (3 substituents; CAS 149771-17-5). Comparator B: 4-OCH₃, 2-CF₃, 5-COOEt (3 substituents, ester; CAS 745786-30-5). Comparator C: 2-OCH₃, 4-CF₃, 5-COOH (3 substituents; CAS 1202980-50-4) |
| Quantified Difference | Target compound has 5 substituents versus 3 for all closest comparators; contains both –OCH₃ and –SCH₃ simultaneously, a pairing absent from all identified analogs |
| Conditions | Structural comparison based on cataloged CAS registry entries and vendor databases (Alfa Chemistry, ChemSrc, ChemicalBook, Guidechem) |
Why This Matters
The unique penta-substitution enables divergent synthetic elaboration from a single intermediate, reducing the number of building blocks needed in a parallel synthesis campaign and minimizing supply-chain complexity.
